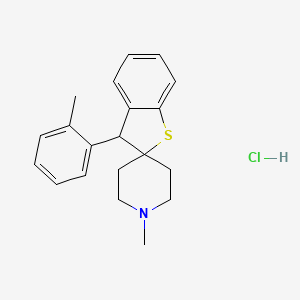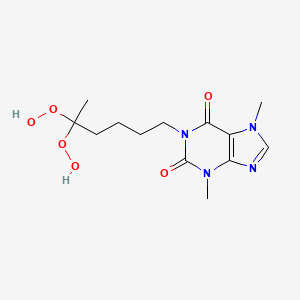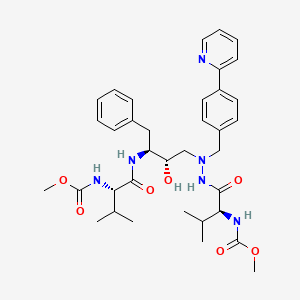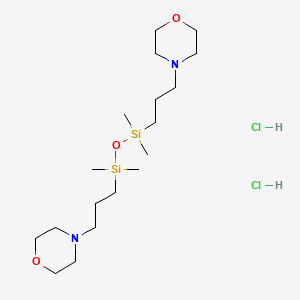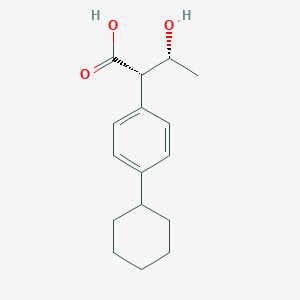
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a benzeneacetic acid moiety. Its stereochemistry is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers in the racemic mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added via an aldol reaction, where an aldehyde reacts with an enolate to form a β-hydroxy ketone.
Formation of the Benzeneacetic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzeneacetic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. The hydroxyethyl group and the benzeneacetic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid: Lacks the chiral center, resulting in different stereochemistry.
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
4-Cyclohexyl-alpha-(1-hydroxyethyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
Uniqueness
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is unique due to its specific stereochemistry and combination of functional groups
Properties
CAS No. |
88221-68-5 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m1/s1 |
InChI Key |
LNDKEFFVJSOTLX-IAQYHMDHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


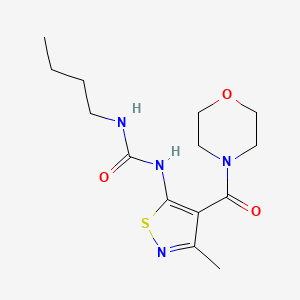
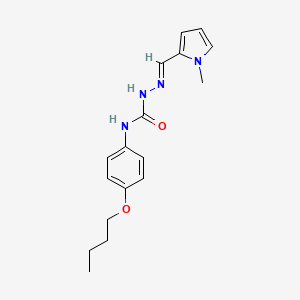
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)

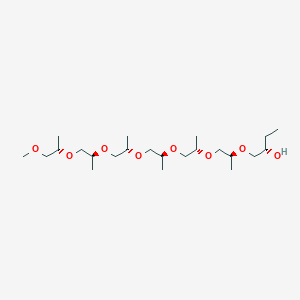
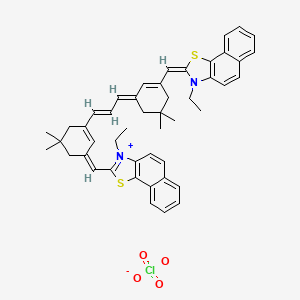
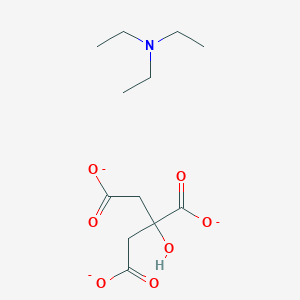
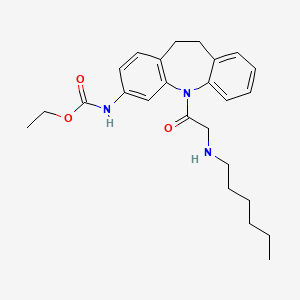
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
